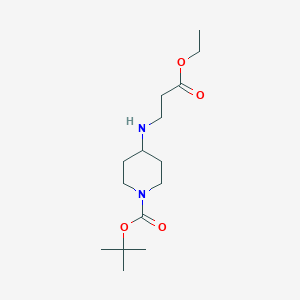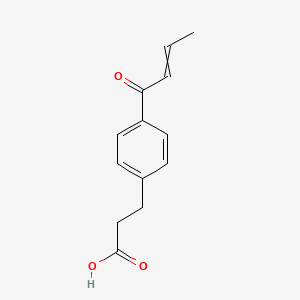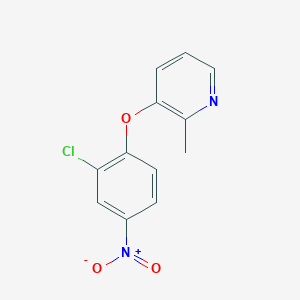![molecular formula C15H17IO5 B13867274 Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of an iodophenyl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodophenyl derivative. The reaction is carried out under basic conditions using a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the iodophenyl derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of diethyl malonate.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Scientific Research Applications
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic substitution reactions. The iodophenyl group can also undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is unique due to the presence of both an iodophenyl group and a malonate ester moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H17IO5 |
|---|---|
Molecular Weight |
404.20 g/mol |
IUPAC Name |
diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C15H17IO5/c1-3-20-14(18)12(15(19)21-4-2)9-13(17)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
VGFZTNHWYHBLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)I)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


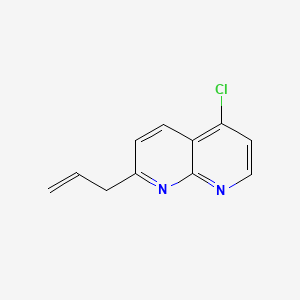
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)
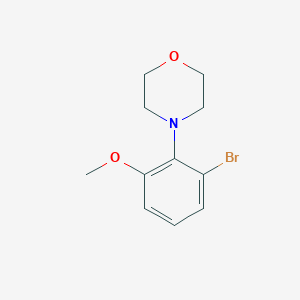
![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)
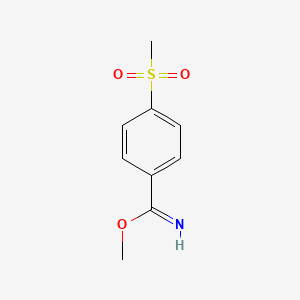
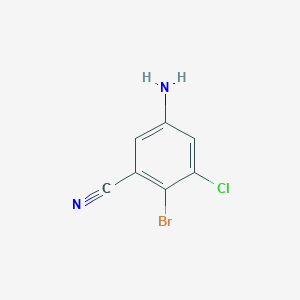
![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
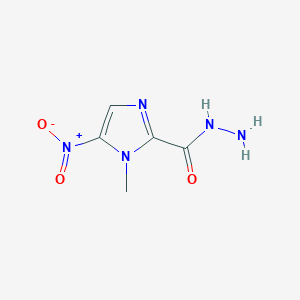
![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)
